molecular formula C21H23BrN4O2S B7758141 (E)-4-((4-(benzyloxy)-3-bromo-5-methoxybenzylidene)amino)-5-butyl-4H-1,2,4-triazole-3-thiol

(E)-4-((4-(benzyloxy)-3-bromo-5-methoxybenzylidene)amino)-5-butyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B7758141
M. Wt: 475.4 g/mol
InChI Key: RKJAVBRFIGLJJR-YDZHTSKRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-((4-(benzyloxy)-3-bromo-5-methoxybenzylidene)amino)-5-butyl-4H-1,2,4-triazole-3-thiol is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and chemical biology. The presence of multiple functional groups, including a triazole ring, a benzylidene moiety, and a thiol group, makes it a versatile molecule for chemical modifications and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-((4-(benzyloxy)-3-bromo-5-methoxybenzylidene)amino)-5-butyl-4H-1,2,4-triazole-3-thiol typically involves a multi-step process:

    Formation of the Benzylidene Intermediate: The initial step involves the reaction of 4-(benzyloxy)-3-bromo-5-methoxybenzaldehyde with an appropriate amine under basic conditions to form the benzylidene intermediate.

    Cyclization to Form the Triazole Ring: The benzylidene intermediate is then subjected to cyclization with a suitable thiol reagent, such as butylthiol, in the presence of a catalyst to form the triazole ring.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

(E)-4-((4-(benzyloxy)-3-bromo-5-methoxybenzylidene)amino)-5-butyl-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The benzylidene moiety can be reduced to form the corresponding benzyl derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or primary amines.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

(E)-4-((4-(benzyloxy)-3-bromo-5-methoxybenzylidene)amino)-5-butyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: It serves as a probe to study biological processes and interactions at the molecular level.

    Industry: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-4-((4-(benzyloxy)-3-bromo-5-methoxybenzylidene)amino)-5-butyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions, while the benzylidene and thiol groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-4-((4-(benzyloxy)-3-chloro-5-methoxybenzylidene)amino)-5-butyl-4H-1,2,4-triazole-3-thiol
  • (E)-4-((4-(benzyloxy)-3-fluoro-5-methoxybenzylidene)amino)-5-butyl-4H-1,2,4-triazole-3-thiol
  • (E)-4-((4-(benzyloxy)-3-iodo-5-methoxybenzylidene)amino)-5-butyl-4H-1,2,4-triazole-3-thiol

Uniqueness

The uniqueness of (E)-4-((4-(benzyloxy)-3-bromo-5-methoxybenzylidene)amino)-5-butyl-4H-1,2,4-triazole-3-thiol lies in the presence of the bromine atom, which can participate in unique halogen bonding interactions. This can enhance its binding affinity to biological targets and improve its pharmacological properties compared to its chloro, fluoro, and iodo analogs.

Properties

IUPAC Name

4-[(E)-(3-bromo-5-methoxy-4-phenylmethoxyphenyl)methylideneamino]-3-butyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23BrN4O2S/c1-3-4-10-19-24-25-21(29)26(19)23-13-16-11-17(22)20(18(12-16)27-2)28-14-15-8-6-5-7-9-15/h5-9,11-13H,3-4,10,14H2,1-2H3,(H,25,29)/b23-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKJAVBRFIGLJJR-YDZHTSKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NNC(=S)N1N=CC2=CC(=C(C(=C2)Br)OCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1=NNC(=S)N1/N=C/C2=CC(=C(C(=C2)Br)OCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.